molecular formula C9H22Cl3N3 B2684334 1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride CAS No. 2138272-65-6

1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride

Cat. No.: B2684334
CAS No.: 2138272-65-6
M. Wt: 278.65
InChI Key: PGZFGTAZXCGIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride is a chemical compound that belongs to the class of azetidines and piperazines Azetidines are four-membered nitrogen-containing heterocycles, while piperazines are six-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride typically involves the reaction of azetidine derivatives with piperazine derivatives. One common method involves the use of 1-(Azetidin-3-yl)-4-ethylpiperazine as a starting material, which is then reacted with hydrochloric acid to form the trihydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in its trihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions may result in various substituted azetidine or piperazine derivatives .

Scientific Research Applications

1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, or it may inhibit specific enzymes involved in disease pathways. The exact mechanism of action depends on the specific application and the biological target being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride is unique due to its specific combination of azetidine and piperazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of novel pharmaceutical agents and in the study of its biological effects .

Properties

IUPAC Name

1-(azetidin-3-yl)-4-ethylpiperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3.3ClH/c1-2-11-3-5-12(6-4-11)9-7-10-8-9;;;/h9-10H,2-8H2,1H3;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZFGTAZXCGIBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CNC2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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